molecular formula C10H13NO2S B3076219 N-methyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1040316-70-8

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B3076219
CAS No.: 1040316-70-8
M. Wt: 211.28 g/mol
InChI Key: YHPOIQORHTUIKD-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of indene, a bicyclic hydrocarbon, and contains a sulfonamide group, which is known for its applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with sulfonamide derivatives under specific conditions. One common method includes the use of N-methylsulfonamide as a starting material, which reacts with 2,3-dihydro-1H-indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (HO) or potassium permanganate (KMnO).

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH).

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (HO), potassium permanganate (KMnO).

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the sulfonamide group.

Scientific Research Applications

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene-5-sulfonamide: Lacks the N-methyl group but shares similar structural features.

    N-methyl-2,3-dihydro-1H-indene-5-sulfone: An oxidized form of the compound with a sulfone group instead of a sulfonamide group.

    N-methyl-2,3-dihydro-1H-indene-5-amine: A reduced form with an amine group instead of a sulfonamide group.

Uniqueness

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific combination of the indene backbone and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11-14(12,13)10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPOIQORHTUIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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